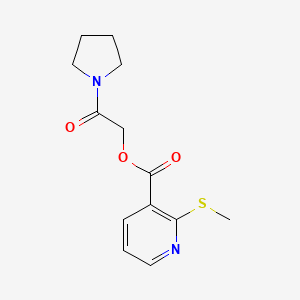

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17903488

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3S |

|---|---|

| Molecular Weight | 280.34 g/mol |

| IUPAC Name | (2-oxo-2-pyrrolidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3 |

| Standard InChI Key | IGTYDLLNRMDOGY-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC2 |

Introduction

Chemical Identity and Structural Characterization

2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a synthetic organic compound belonging to the class of nicotinic acid derivatives. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The structure comprises a nicotinic acid core esterified with a 2-oxo-2-(pyrrolidin-1-yl)ethanol moiety. Key features include:

-

A pyridine ring substituted with a methylthio (-SMe) group at the 2-position .

-

An ester linkage connecting the nicotinic acid to a secondary alcohol, which is further functionalized with a pyrrolidine ring via a ketone group .

The compound’s IUPAC name derives from its two primary components:

-

2-(Methylthio)nicotinic acid: A heterocyclic carboxylic acid with a sulfur-containing substituent .

-

2-Oxo-2-(pyrrolidin-1-yl)ethanol: A di-substituted ethanol derivative featuring a pyrrolidine ring and a ketone .

Synthesis and Reaction Pathways

The synthesis of 2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate involves multi-step reactions, often leveraging established methodologies for esterification and heterocyclic chemistry.

Key Synthetic Steps

-

Preparation of 2-(Methylthio)nicotinic Acid:

-

Synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethanol:

-

Esterification:

Physicochemical Properties

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine or methylthio groups to optimize bioavailability .

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants .

-

Biological Screening: Evaluating anticancer and anti-inflammatory properties .

This compound exemplifies the intersection of heterocyclic and ester chemistry, offering a versatile scaffold for drug discovery and material science applications. Further research is warranted to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume